Prednisolone pivalate

Vue d'ensemble

Description

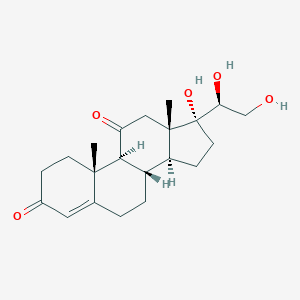

Prednisolone pivalate is a synthetic glucocorticoid steroid used in a variety of applications. It is a prodrug, meaning it is metabolized into its active form, prednisolone, in the body. This compound has a variety of uses, most notably in the treatment of inflammatory and autoimmune conditions. It also has applications in laboratory research and has been used as a therapeutic agent in some clinical trials.

Applications De Recherche Scientifique

Pharmacopée Référence Standard

Le pivalate de prednisolone est utilisé comme référence standard pour les tests de laboratoire tels que prescrits dans la Pharmacopée Européenne . Il est utilisé dans des essais spécifiques à la méthode pour lesquels la référence standard est utilisée .

Eczéma atopique: L'application de corticostéroïdes topiques puissants deux fois par semaine sur l'eczéma stable peut réduire considérablement le nombre d'épisodes aigus chez les adultes et les enfants .

Vitiligo: Les corticostéroïdes topiques de classe 3 sont très efficaces dans le traitement du vitiligo généralisé ou localisé . Cependant, l'utilisation à long terme de ces corticostéroïdes peut entraîner une atrophie, une télangiectasie, une hypertrichose et des papules acnéiformes .

Psoriasis: Les corticostéroïdes topiques de classe III et de classe IV sont efficaces pour induire la rémission du psoriasis non du cuir chevelu . Le psoriasis du cuir chevelu répond exceptionnellement bien aux corticostéroïdes topiques .

Eczéma chronique des mains: Dans l'eczéma chronique des mains, les corticostéroïdes topiques se sont avérés bénéfiques . Cependant, le choix entre de courtes poussées de corticostéroïdes topiques puissants par rapport à une application continue de corticostéroïdes topiques légers est difficile, en raison de la rareté des preuves .

Pemphigoïde bulleuse

Les corticostéroïdes topiques sont apparus comme le traitement de première intention pour la pemphigoïde bulleuse localisée et légère

Mécanisme D'action

Target of Action

Prednisolone pivalate primarily targets the glucocorticoid receptor (GR) . This receptor, also known as NR3C1, is a nuclear receptor that regulates a variety of metabolic processes, including inflammation and immune response .

Mode of Action

This compound, like other glucocorticoids, binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . This binding mediates multiple downstream effects, including decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor impacts the neuroactive ligand-receptor interaction pathway . This pathway involves a variety of neuroactive ligands and their corresponding receptors, which play crucial roles in signal transduction in the nervous system .

Pharmacokinetics

Prednisolone, the active moiety of this compound, shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained by the non-linear binding of the drug to plasma proteins . The degree of binding determines the distribution and clearance of free (i.e., pharmacologically active) drug .

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular levels. These include anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The drug is used to treat a range of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, enzyme-inducing agents such as barbiturates, phenytoin, rifampicin, and other corticosteroids can accelerate the clearance of prednisolone . On the other hand, oral contraceptives can increase the half-life and decrease the distribution volume and clearance of prednisolone, due to increased levels of corticosteroid binding globulin .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Prednisolone pivalate interacts with various biomolecules in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This binding results in changes in gene transcription, leading to alterations in the production of proteins and other biomolecules . The nature of these interactions is complex and depends on the specific cellular context.

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the glucocorticoid receptor, which in turn affects the transcription of a variety of genes . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it can suppress the immune response in immune cells, reduce inflammation in various tissue cells, and inhibit cell proliferation in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding activates the receptor, leading to changes in the transcription of target genes . The activated receptor-ligand complex can bind to specific DNA sequences, called glucocorticoid response elements, in the promoter region of target genes . This binding can either upregulate or downregulate the transcription of these genes, depending on the specific target gene and cellular context .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, its anti-inflammatory and immunosuppressive effects may become more pronounced with prolonged exposure . Additionally, the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, at lower doses, it primarily exhibits anti-inflammatory and immunosuppressive effects . At higher doses, it can cause side effects such as weight gain, indigestion, insomnia, and mood changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the body to prednisone, which is then further metabolized to various other compounds . This metabolism involves various enzymes and cofactors . The compound can also affect metabolic flux and metabolite levels, for example, by influencing the metabolism of carbohydrates and proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body . It can bind to transport proteins such as albumin, which can carry it through the bloodstream to various tissues . Within cells, it can bind to the glucocorticoid receptor in the cytoplasm and then translocate to the nucleus .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells . It binds to the glucocorticoid receptor in the cytoplasm, and the receptor-ligand complex then translocates to the nucleus . In the nucleus, the complex can bind to DNA and affect gene transcription .

Propriétés

IUPAC Name |

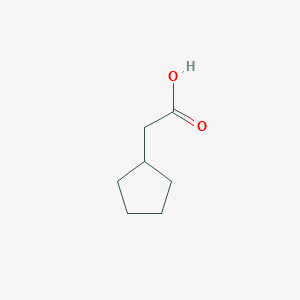

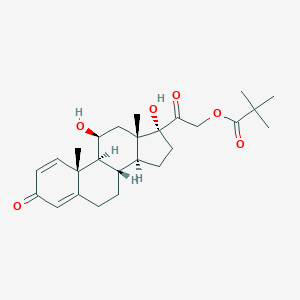

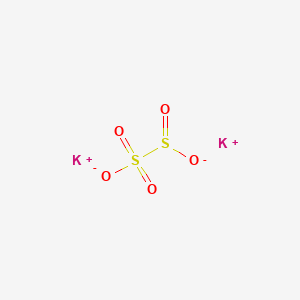

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEOVVDXTQVHAZ-XDANTLIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149363 | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107-99-9 | |

| Record name | Prednisolone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone 21-trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges are associated with removing the 21-pivalate group from glucocorticoids like Prednisolone Pivalate?

A1: Glucocorticoids possess an alkali-sensitive hydroxyacetic side chain, making conventional methods for removing the 21-pivalate group risky. [] This sensitivity necessitates exploring alternative approaches for deprotection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

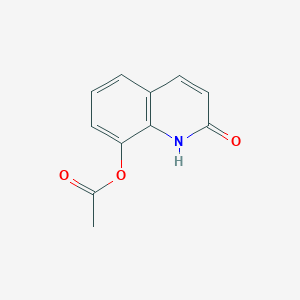

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)